4-Chloro-5-(4-ethylphenyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-5-(4-ethylphenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a thieno[2,3-d]pyrimidine core with a chloro and ethylphenyl substituent, making it a unique and valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(4-ethylphenyl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorothiophene-2-carboxylic acid with 4-ethylphenylamine, followed by cyclization with formamide under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the thienopyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-(4-ethylphenyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding thiols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are used under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions include substituted thienopyrimidines, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-5-(4-ethylphenyl)thieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is studied for its potential antibacterial, antiviral, and anti-inflammatory properties.
Chemical Research: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(4-ethylphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition disrupts various signaling pathways involved in
Properties
IUPAC Name |
4-chloro-5-(4-ethylphenyl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S/c1-2-9-3-5-10(6-4-9)11-7-18-14-12(11)13(15)16-8-17-14/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMOMMOREOWUOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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